molecular formula C12H11NO3S B11864753 [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid CAS No. 5450-23-7

[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid

Cat. No.: B11864753
CAS No.: 5450-23-7
M. Wt: 249.29 g/mol
InChI Key: ONLXPKBWQNEVFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid typically involves the reaction of 6-methoxyquinoline with thioacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

2-((6-Methoxyquinolin-4-yl)thio)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((6-Methoxyquinolin-4-yl)thio)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . These interactions can disrupt cellular processes and contribute to the compound’s biological activity.

Comparison with Similar Compounds

2-((6-Methoxyquinolin-4-yl)thio)acetic acid can be compared with other quinoline derivatives, such as:

The uniqueness of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

CAS No.

5450-23-7

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(6-methoxyquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C12H11NO3S/c1-16-8-2-3-10-9(6-8)11(4-5-13-10)17-7-12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

ONLXPKBWQNEVFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)SCC(=O)O

Origin of Product

United States

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